2,6-Diamino-4-(diethylamino)phenol trihydrochloride
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Overview
Description
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is a chemical compound with the molecular formula C10H20Cl3N3O and a molecular weight of 304.6443 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves multiple steps, starting from the appropriate aromatic precursors. The reaction typically involves the nitration of an aromatic ring followed by reduction to introduce the amino groups. The diethylamino group is then introduced through a substitution reaction. The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,6-Diamino-4-(diethylamino)phenol trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and diethylamino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted phenol derivatives .
Scientific Research Applications
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is used in a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is used in biochemical assays and as a staining agent in microscopy.
Mechanism of Action
The mechanism of action of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include electron transfer and coordination chemistry.
Comparison with Similar Compounds
Similar Compounds
2,6-Diaminophenol: Lacks the diethylamino group, resulting in different chemical properties.
4-(Diethylamino)phenol: Lacks the amino groups at positions 2 and 6, leading to different reactivity.
2,4-Diamino-6-(diethylamino)phenol: Similar structure but with different substitution pattern.
Uniqueness
2,6-Diamino-4-(diethylamino)phenol trihydrochloride is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Properties
CAS No. |
32190-99-1 |
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Molecular Formula |
C10H20Cl3N3O |
Molecular Weight |
304.6 g/mol |
IUPAC Name |
2,6-diamino-4-(diethylamino)phenol;trihydrochloride |
InChI |
InChI=1S/C10H17N3O.3ClH/c1-3-13(4-2)7-5-8(11)10(14)9(12)6-7;;;/h5-6,14H,3-4,11-12H2,1-2H3;3*1H |
InChI Key |
JSHIBKQQGTTWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C(=C1)N)O)N.Cl.Cl.Cl |
Origin of Product |
United States |
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